molecular formula C19H21N3O4S2 B2686615 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)acetamide CAS No. 681225-01-4

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)acetamide

Cat. No.: B2686615
CAS No.: 681225-01-4
M. Wt: 419.51
InChI Key: IPWJBIBXKXBFET-UHFFFAOYSA-N
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Description

This compound features a thiazole core substituted with a benzo[d][1,3]dioxol-5-yl group at position 4 and a thioacetamide side chain modified with a 2-oxo-2-(piperidin-1-yl)ethyl moiety. The benzo[d][1,3]dioxole (methylenedioxyphenyl) group is a common pharmacophore in medicinal chemistry, contributing to metabolic stability and receptor binding . The piperidine ring in the side chain may enhance solubility and modulate interactions with biological targets, such as enzymes or receptors, through its basic nitrogen .

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-(2-oxo-2-piperidin-1-ylethyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S2/c23-17(10-27-11-18(24)22-6-2-1-3-7-22)21-19-20-14(9-28-19)13-4-5-15-16(8-13)26-12-25-15/h4-5,8-9H,1-3,6-7,10-12H2,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPWJBIBXKXBFET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSCC(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that includes a thiazole ring and a benzo[d][1,3]dioxole moiety, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular formula for this compound is C18H20N2O3SC_{18}H_{20}N_2O_3S, with a molecular weight of approximately 348.43 g/mol. The key structural components include:

  • Thiazole ring : Contributes to the compound's reactivity and biological activity.
  • Benzo[d][1,3]dioxole moiety : Known for its role in various biological activities, including anticancer and antimicrobial effects.
  • Piperidine-derived thioacetamide : Enhances the lipophilicity and bioavailability of the compound.

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, studies have shown that derivatives of thiazole and benzo[d][1,3]dioxole demonstrate potent growth inhibition against various cancer cell lines:

CompoundCell LineIC50 (µM)
C27HeLa2.07 ± 0.88
C27A5493.52 ± 0.49
C16MCF-72.55 ± 0.34

These findings suggest that this compound may possess similar anticancer potential due to its structural analogies with these compounds .

Antimicrobial Activity

The presence of the thiazole ring in this compound has been associated with antimicrobial properties. Compounds containing thiazoles have been reported to exhibit activity against a range of pathogens, including bacteria and fungi. For example, thiazole derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli in various studies .

The mechanisms through which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been found to inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Evidence suggests that structural analogs can trigger apoptotic pathways in cancer cells.
  • Antioxidant Properties : Some thiazole derivatives exhibit antioxidant activity, which may contribute to their therapeutic effects by reducing oxidative stress in cells .

Study on Antitumor Activity

In a recent study focusing on thiazole derivatives, several compounds were synthesized and evaluated for their antitumor activity against human cancer cell lines (HeLa, A549, MCF-7). The results indicated that certain derivatives showed IC50 values below 5 µM, highlighting their potential as effective anticancer agents .

Screening for Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of various thiazole-containing compounds against multiple bacterial strains. The results demonstrated significant inhibition zones for compounds structurally related to this compound, suggesting promising applications in treating infections caused by resistant strains .

Scientific Research Applications

Medicinal Chemistry Applications

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)acetamide has been investigated for its potential in treating various diseases, particularly cancer and microbial infections.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties through several mechanisms:

  • Inhibition of Cell Proliferation : Studies have shown that derivatives can inhibit the proliferation of cancer cells by targeting specific molecular pathways involved in cell cycle regulation .
  • Induction of Apoptosis : The compound has been observed to induce apoptosis in cancer cell lines, enhancing caspase activity and promoting programmed cell death .
  • Microtubule Destabilization : Similar compounds have demonstrated the ability to destabilize microtubules, which is crucial for cancer cell division, at concentrations as low as 20 μM .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent:

  • Broad-Spectrum Activity : It has been tested against various bacterial strains, showing higher efficacy against gram-positive bacteria compared to gram-negative strains .
  • Mechanism of Action : The presence of the thiazole ring enhances lipophilicity, facilitating better penetration through cell membranes to reach intracellular targets .

Case Studies

Several studies have highlighted the applications of this compound:

  • Study on Anticancer Efficacy : A study published in Molecules evaluated the anticancer effects of similar thiazole derivatives against different cancer cell lines (HCT116, MCF7). The results indicated significant cytotoxicity with IC50 values ranging from 0.47 to 1.4 µM against thymidylate synthase proteins .
  • Antimicrobial Testing : Research conducted in 2021 assessed the antimicrobial properties of synthesized thiazole derivatives using disc diffusion methods. The results indicated strong activity against Bacillus cereus and other gram-positive bacteria .
  • In Silico Studies : Computational modeling has been employed to predict the interactions of this compound with various biological targets, providing insights into its potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound’s uniqueness lies in its combination of a thiazole-benzo[d][1,3]dioxole scaffold and a piperidine-containing thioacetamide side chain. Key comparisons with similar compounds include:

Compound Core Structure Key Substituents Biological Relevance Reference
Target Compound Thiazole + benzo[d][1,3]dioxole Piperidine-linked thioacetamide Potential enzyme inhibition (inferred from amide anion interaction)
Compound 74 (from ) Thiazole + benzo[d][1,3]dioxole Cyclopropane carboxamide + pyrrolidin-1-yl Improved solubility via pyrrolidine; cyclopropane may enhance metabolic stability
Compound 9c (from ) Thiazole-triazole + benzodiazole 4-Bromophenyl on thiazole Enhanced cytotoxicity (aryl halide groups often improve binding affinity)
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide () Thiazole + fluorinated benzamide 5-Chloro-thiazole + 2,4-difluorophenyl PFOR enzyme inhibition via amide anion; halogenation boosts lipophilicity
Compound 3a (from ) Thiadiazole + oxadiazole Benzylthio + 4-chlorophenyl Dual heterocyclic system may broaden antimicrobial activity

Key Observations :

  • Piperidine vs.
  • Thioacetamide Side Chain : The thioether linkage in the target compound could enhance oxidative stability relative to esters or amides in analogs like Compound 9c .
  • Halogenation Effects : Unlike halogenated analogs (e.g., 9c, ), the target compound lacks halogens, suggesting lower lipophilicity but possibly reduced membrane permeability .
2.2.1. Physicochemical Properties
Property Target Compound Compound 74 Compound 9c Compound
Molecular Weight ~447 g/mol (calc.) ~530 g/mol ~560 g/mol ~299 g/mol
Polar Groups Amide, ether, piperidine Amide, pyrrolidine Triazole, bromophenyl Amide, halogenated aryl
Solubility Moderate (piperidine) High (pyrrolidine) Low (bromophenyl) Low (fluorine, chlorine)

Notes:

  • The piperidine group likely improves aqueous solubility compared to bromophenyl (9c) or halogenated () analogs .
  • The absence of charged groups may limit solubility in polar solvents, similar to Compound 74 .

Q & A

Basic Research Questions

Q. What are the critical steps and considerations for synthesizing N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)acetamide?

  • Methodology : The synthesis involves multi-step reactions, typically starting with benzo[d][1,3]dioxole derivatives and thiazole-containing reagents. Key steps include:

  • Formation of thioether bonds between thiol-containing intermediates and halogenated acetamides.
  • Use of catalysts (e.g., triethylamine) and solvents (e.g., dimethylformamide) to enhance reaction efficiency .
  • Temperature control (20–25°C for chloroacetyl chloride coupling) to minimize side reactions .
    • Optimization : Reaction yields can be improved by monitoring progress via thin-layer chromatography (TLC) and adjusting pH or solvent polarity .

Q. Which analytical techniques are essential for verifying the purity and structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) : To confirm the presence of functional groups (e.g., benzo[d][1,3]dioxole protons at δ 6.8–7.2 ppm) and assess stereochemistry .
  • High-Performance Liquid Chromatography (HPLC) : For quantifying purity (>95% typically required for biological assays) .
  • Mass Spectrometry (MS) : To validate molecular weight and fragmentation patterns .

Q. What are the recommended storage conditions to maintain compound stability?

  • Store at –20°C in anhydrous dimethyl sulfoxide (DMSO) to prevent hydrolysis of the thioacetamide group.
  • Avoid exposure to light or oxidizing agents, as the thiazole and dioxole moieties are sensitive to photodegradation .

Advanced Research Questions

Q. How can researchers address discrepancies in bioactivity data across different in vitro models?

  • Contradiction Analysis :

  • Assay Variability : Differences in cell lines (e.g., HepG2 vs. HEK293) or assay conditions (e.g., serum concentration) may alter bioavailability. Validate findings using orthogonal assays (e.g., fluorescence polarization vs. SPR) .

  • Structural Analog Comparison : Compare activity with structurally similar compounds (e.g., fluorinated or methylated analogs) to identify critical functional groups (Table 1) .

    Table 1: Bioactivity of Structural Analogs

    Compound ModificationObserved ActivityReference
    Fluorine substituent on thiazoleEnhanced cytotoxicity
    Methylation of piperidineReduced metabolic clearance

Q. What computational strategies are effective for predicting biological targets and binding modes?

  • Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases) or receptors. Prioritize targets based on the compound’s thiazole and acetamide motifs, which often bind ATP pockets .
  • Pharmacophore Modeling : Map electrostatic and hydrophobic features to identify potential off-target effects .
  • Validation : Cross-check predictions with experimental data (e.g., competitive binding assays) .

Q. How should researchers design in vivo studies to resolve contradictions between in vitro efficacy and toxicity profiles?

  • Experimental Design :

  • Dose Optimization : Start with 1/10th of the in vitro IC50 to assess acute toxicity in rodent models .
  • Metabolite Tracking : Use LC-MS to monitor hepatic metabolites, as the dioxole group may undergo cytochrome P450-mediated oxidation .
    • Data Interpretation : Compare pharmacokinetic parameters (e.g., AUC, Cmax) with in vitro clearance rates to identify metabolic bottlenecks .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?

  • Crystallization Conditions :

  • Use mixed solvents (e.g., ethanol:water 70:30) to improve crystal lattice formation.
  • Add co-crystallization agents (e.g., PEG 4000) to stabilize hydrophobic interactions .
    • Software Tools : SHELX suites (e.g., SHELXL) for refining crystal structures, especially for twinned or high-symmetry crystals .

Methodological Notes

  • Synthesis Reproducibility : Always report solvent purity and catalyst batch numbers, as trace impurities (e.g., metal ions) can alter reaction pathways .
  • Bioactivity Validation : Use at least two independent assays (e.g., MTT and apoptosis staining) to confirm activity .

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